molecular formula C19H17N3O3S3 B2634706 2-(4-ethylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide CAS No. 941884-45-3

2-(4-ethylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide

Cat. No.: B2634706
CAS No.: 941884-45-3
M. Wt: 431.54
InChI Key: PRWOADFJQTYACM-UHFFFAOYSA-N
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Description

2-(4-ethylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide (CAS 941884-45-3) is a sophisticated chemical entity supplied for research and development purposes. With a molecular formula of C19H17N3O3S3 and a molecular weight of 431.55 g/mol, this compound features a complex [1,3]thiazolo[5,4-e][1,3]benzothiazol core structure, which is of significant interest in medicinal chemistry . This scaffold is part of a class of nitrogen-sulfur heterocycles known for diverse biological activities. Compounds with similar structural motifs, particularly those combining benzothiazole and thiazole rings, have been investigated for their potential antimicrobial properties against a range of bacterial and fungal pathogens . Furthermore, molecules incorporating an ethylsulfonylphenyl group, such as this one, have been explored in advanced therapeutic areas. Structurally related compounds have been identified as potent apelin receptor (APJ) agonists, making them valuable tools for researching cardiovascular diseases, heart failure, hypertension, metabolic syndrome, and diabetes . The presence of both the complex heterocyclic system and the sulfonamide functional group also positions this compound as a candidate for antioxidant research, as thiazole-sulfonamide hybrids are being actively studied for their ability to scavenge free radicals and mimic superoxide dismutase (SOD) activity . This product is intended for laboratory research use only and is not for human or veterinary diagnostic or therapeutic applications. Researchers can utilize this compound as a key intermediate, a building block in organic synthesis, or a reference standard in various biological and pharmacological studies.

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S3/c1-3-28(24,25)13-6-4-12(5-7-13)10-16(23)22-19-21-14-8-9-15-17(18(14)27-19)20-11(2)26-15/h4-9H,3,10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWOADFJQTYACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide typically involves multi-step reactions. One common method includes the reaction of 4-ethylsulfonylphenyl acetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazole-2-amine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction of a nitro group results in an amine.

Scientific Research Applications

2-(4-ethylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-ethylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are often studied using molecular docking and other computational methods .

Comparison with Similar Compounds

4-(Diethylamino)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide

This compound () shares the 7-methyl-thiazolo-benzothiazole core but substitutes the 4-ethylsulfonylphenyl group with a 4-diethylaminophenyl moiety. Key differences include:

  • Electronic Effects: The diethylamino group (-N(C₂H₅)₂) is electron-donating, contrasting with the electron-withdrawing sulfonyl group.
  • Biological Implications : Electron-donating groups may enhance interactions with hydrophobic pockets in enzymes, while sulfonyl groups could improve binding to polar targets .

N-(2-(4-Nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide

Functional Analogues with Sulfonamide/Acetamide Linkages

Bis(azolyl)sulfonamidoacetamides ()

Compounds like N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide feature sulfonamidoacetamide linkages but incorporate oxazole/thiazole rings instead of benzothiazole.

  • Synthetic Routes : Both classes utilize DMAP-catalyzed alkylation or acylation, but the target compound’s fused thiazolo-benzothiazole core requires more complex cyclization steps .
  • Bioactivity : Sulfonamidoacetamides in exhibit anti-inflammatory and antibacterial activities, suggesting the acetamide-sulfonyl pharmacophore is critical for these effects. The target compound’s fused ring system may enhance potency due to increased rigidity and π-π interactions .

Triazole and Thiazole Hybrids ()

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones

These triazole derivatives () share sulfonylphenyl groups but replace the benzothiazole with a triazole-thione scaffold.

  • Hydrogen Bonding : The thione group (-C=S) participates in hydrogen bonding, similar to the acetamide’s carbonyl, but with lower dipole moment. This may reduce binding affinity compared to the target compound’s acetamide .
  • Tautomerism : Triazole-thiones exist in thiol-thione equilibria, complicating pharmacokinetics, whereas the target compound’s structure is conformationally stable .

2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide

This compound () combines benzothiazole, triazole, and acetamide motifs.

  • Sulfur Content : Additional sulfanyl (-S-) groups may improve radical scavenging or metal chelation but increase metabolic liability.
  • Solubility : The 3-hydroxypropyl group enhances hydrophilicity, contrasting with the target compound’s lipophilic ethylsulfonyl group .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Core Structure Key Substituent Electronic Effect
Target Compound Thiazolo-benzothiazole 4-Ethylsulfonylphenyl Electron-withdrawing
4-Diethylamino analogue () Thiazolo-benzothiazole 4-Diethylaminophenyl Electron-donating
Bis(azolyl)sulfonamidoacetamide () Oxazole/Thiazole Sulfamoyl Electron-withdrawing
Triazole-thione () Triazole Phenylsulfonyl Electron-withdrawing

Biological Activity

The compound 2-(4-ethylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide , commonly referred to as a thiazolo-benzothiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Synthesis

The synthesis of thiazolo-benzothiazole derivatives typically involves multi-step chemical reactions. For instance, derivatives can be synthesized through the reaction of substituted benzothiazoles with various isocyanates or alkylating agents. The reaction conditions often include the use of solvents like THF or DMF and catalysts such as triethylamine or dimethylaminopyridine to facilitate the formation of the desired products .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may lead to the modulation of various signaling pathways involved in inflammation and cancer progression.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in lipid metabolism and inflammatory pathways, similar to other thiazole derivatives that have shown efficacy in reducing inflammatory responses by modulating bioactive lipid levels.
  • Anticancer Properties : Preliminary studies indicate that thiazolo-benzothiazole derivatives can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of DNA synthesis .

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Below are key findings regarding its efficacy against different biological targets:

Biological Activity Description Reference
Anticancer ActivityInduces apoptosis in A549 and C6 tumor cell lines; significant effects observed with specific substitutions on the benzothiazole ring.
Antimicrobial ActivityExhibits antibacterial and antifungal properties; minimal inhibitory concentrations (MIC) reported at 50 μg/mL for various pathogens.
Anti-inflammatory EffectsModulates inflammatory responses by inhibiting specific enzymes related to lipid metabolism.

Case Studies

Recent studies have demonstrated the compound's potential therapeutic applications:

  • Anticancer Study : A series of thiazole derivatives were tested for their anticancer properties against human cancer cell lines. The results indicated that certain modifications to the benzothiazole moiety significantly enhanced cytotoxicity and induced apoptosis through caspase activation assays .
  • Antimicrobial Research : In vitro evaluations showed that derivatives similar to this compound displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .

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